1-(But-2-yn-1-yl)-4-cyclohexyl-1,4-dihydropyrazine-2,3-dione
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Overview
Description
1-(But-2-yn-1-yl)-4-cyclohexyl-1,4-dihydropyrazine-2,3-dione is a complex organic compound with a unique structure that combines a but-2-yn-1-yl group and a cyclohexyl group attached to a dihydropyrazine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-yn-1-yl)-4-cyclohexyl-1,4-dihydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ZnBr2 and Oxone as catalysts in a mixed solvent system of acetonitrile and water . The reaction proceeds through a regioselective pathway, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-yn-1-yl)-4-cyclohexyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(But-2-yn-1-yl)-4-cyclohexyl-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-2-yn-1-yl)-4-cyclohexyl-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share some structural similarities and are used in various pharmaceutical applications.
But-2-yn-1-yl derivatives: Compounds with similar but-2-yn-1-yl groups exhibit comparable reactivity and applications.
Uniqueness
1-(But-2-yn-1-yl)-4-cyclohexyl-1,4-dihydropyrazine-2,3-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it valuable in research and industrial contexts.
Properties
IUPAC Name |
1-but-2-ynyl-4-cyclohexylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-3-9-15-10-11-16(14(18)13(15)17)12-7-5-4-6-8-12/h10-12H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYQYVMLDLDRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=CN(C(=O)C1=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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